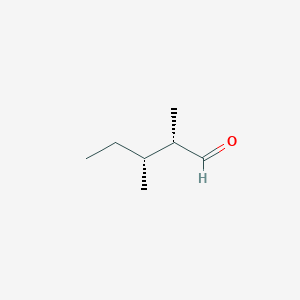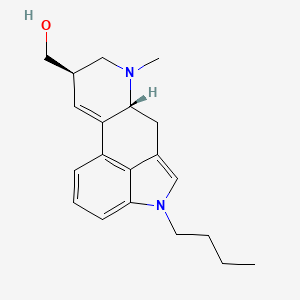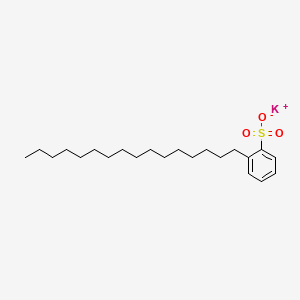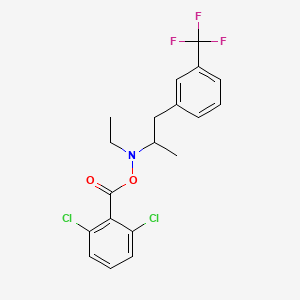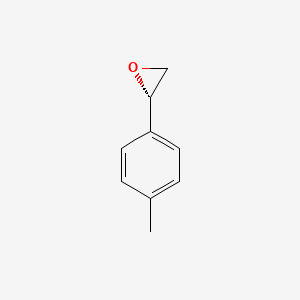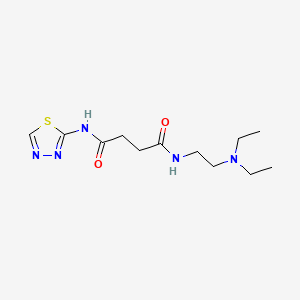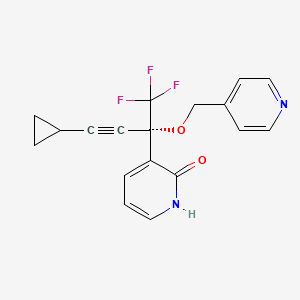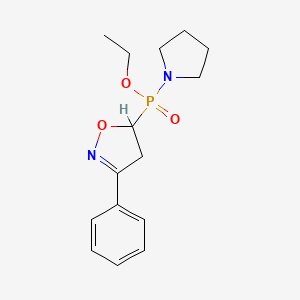![molecular formula C23H37NO9 B12756280 (1R,2Z,4R,6S)-2-[2-(diethylamino)ethoxymethylidene]-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one;2-hydroxypropane-1,2,3-tricarboxylic acid CAS No. 153175-83-8](/img/structure/B12756280.png)
(1R,2Z,4R,6S)-2-[2-(diethylamino)ethoxymethylidene]-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one;2-hydroxypropane-1,2,3-tricarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (1R,2Z,4R,6S)-2-[2-(diethylamino)ethoxymethylidene]-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one;2-hydroxypropane-1,2,3-tricarboxylic acid is a complex organic molecule with potential applications in various scientific fields. This compound features a bicyclic heptane structure with multiple functional groups, including a diethylamino group, an ethoxymethylidene group, and a tricarboxylic acid moiety. The unique arrangement of these groups imparts specific chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2Z,4R,6S)-2-[2-(diethylamino)ethoxymethylidene]-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one;2-hydroxypropane-1,2,3-tricarboxylic acid involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclic heptane core: This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile.
Introduction of the diethylamino group: This step typically involves nucleophilic substitution reactions using diethylamine.
Addition of the ethoxymethylidene group: This can be accomplished through a Wittig reaction or similar carbon-carbon bond-forming reactions.
Incorporation of the tricarboxylic acid moiety: This step may involve esterification followed by hydrolysis to yield the final tricarboxylic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods to isolate the final product.
化学反応の分析
Types of Reactions
(1R,2Z,4R,6S)-2-[2-(diethylamino)ethoxymethylidene]-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one;2-hydroxypropane-1,2,3-tricarboxylic acid: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups into their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the diethylamino group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Diethylamine, alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
(1R,2Z,4R,6S)-2-[2-(diethylamino)ethoxymethylidene]-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one;2-hydroxypropane-1,2,3-tricarboxylic acid:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving its functional groups.
Medicine: Potential therapeutic applications due to its unique chemical properties.
Industry: Use in the production of specialty chemicals or materials.
作用機序
The mechanism of action of (1R,2Z,4R,6S)-2-[2-(diethylamino)ethoxymethylidene]-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one;2-hydroxypropane-1,2,3-tricarboxylic acid involves its interaction with specific molecular targets. The diethylamino group may interact with receptors or enzymes, while the tricarboxylic acid moiety could participate in chelation or binding interactions. The overall effect of the compound is determined by the combined actions of its functional groups on various biological pathways.
類似化合物との比較
Similar compounds to (1R,2Z,4R,6S)-2-[2-(diethylamino)ethoxymethylidene]-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one;2-hydroxypropane-1,2,3-tricarboxylic acid include:
Ethyl acetoacetate: Used in organic synthesis and exhibits keto-enol tautomerism.
tert-Butyl carbamate: Used in the synthesis of N-Boc-protected anilines and other organic compounds.
The uniqueness of This compound
特性
CAS番号 |
153175-83-8 |
|---|---|
分子式 |
C23H37NO9 |
分子量 |
471.5 g/mol |
IUPAC名 |
(1R,2Z,4R,6S)-2-[2-(diethylamino)ethoxymethylidene]-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C17H29NO2.C6H8O7/c1-6-18(7-2)8-9-20-11-13-15-14(17(15,4)5)10-12(3)16(13)19;7-3(8)1-6(13,5(11)12)2-4(9)10/h11-12,14-15H,6-10H2,1-5H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b13-11-;/t12-,14+,15-;/m1./s1 |
InChIキー |
HROBGEXHPSIVKR-DPLQNWTOSA-N |
異性体SMILES |
CCN(CC)CCO/C=C\1/[C@@H]2[C@@H](C2(C)C)C[C@H](C1=O)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
正規SMILES |
CCN(CC)CCOC=C1C2C(C2(C)C)CC(C1=O)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


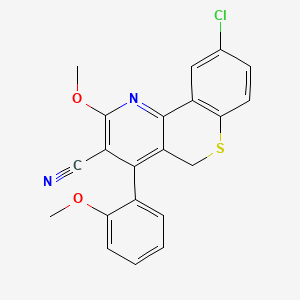
![(4R,4aS,7S,7aR,12bS)-9-methoxy-7-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-3-methyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-ol;hydrochloride](/img/structure/B12756206.png)
